molecular formula C7H11ClN2O2 B2911134 Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride CAS No. 2089245-60-1

Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride

Cat. No.: B2911134
CAS No.: 2089245-60-1
M. Wt: 190.63
InChI Key: TXXYBPKPUWKNGW-UYXJWNHNSA-N
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Description

Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Using starting materials such as amino acids or their derivatives, followed by cyclization under acidic or basic conditions.

    Hydrogenation: Reduction of intermediate compounds to achieve the desired octahydro structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Further reduction to more saturated compounds.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Metal catalysts like palladium or platinum for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated cyclic compounds.

    Substitution: Introduction of various functional groups like halides, hydroxyl, or amino groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a biochemical probe.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyridine Derivatives: Compounds with similar core structures but different substituents.

    Other Cyclic Imides: Compounds with similar functional groups but different ring structures.

Uniqueness

Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride may have unique properties such as:

    Enhanced Biological Activity: Due to its specific stereochemistry and functional groups.

    Improved Stability: Compared to other similar compounds.

Properties

IUPAC Name

(3aS,7aS)-3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c10-6-4-1-2-8-3-5(4)7(11)9-6;/h4-5,8H,1-3H2,(H,9,10,11);1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXYBPKPUWKNGW-UYXJWNHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C(=O)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@H]1C(=O)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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